![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid is an organic compound that features a chloro and methoxy substituent on a phenyl ring, attached to a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with malonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzyl chloride reacts with the malonic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[(2-Hydroxy-5-methoxyphenyl)methyl]butanedioic acid.
Reduction: Formation of 2-[(2-Methoxyphenyl)methyl]butanedioic acid.
Substitution: Formation of 2-[(2-Amino-5-methoxyphenyl)methyl]butanedioic acid or 2-[(2-Thio-5-methoxyphenyl)methyl]butanedioic acid.
Applications De Recherche Scientifique
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The butanedioic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Chloro-5-methoxyphenyl)methyl]propanoic acid
- 2-[(2-Chloro-5-methoxyphenyl)methyl]pentanedioic acid
- 2-[(2-Chloro-5-methoxyphenyl)methyl]hexanedioic acid
Uniqueness
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid is unique due to its specific combination of chloro and methoxy substituents on the phenyl ring and the butanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 1469-64-3 | |
Formule moléculaire |
C12H13ClO5 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)
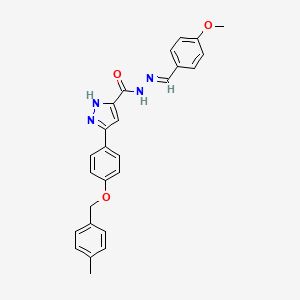
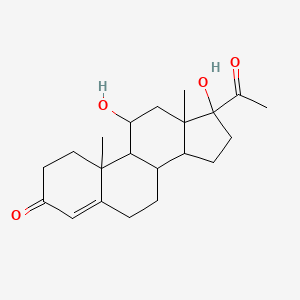
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
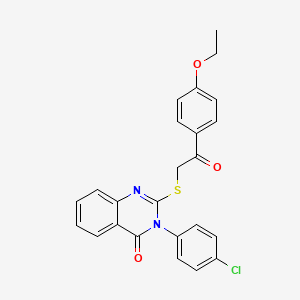
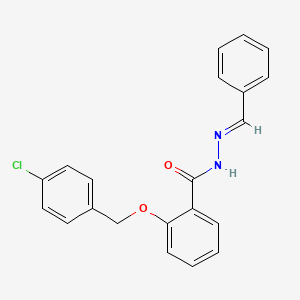

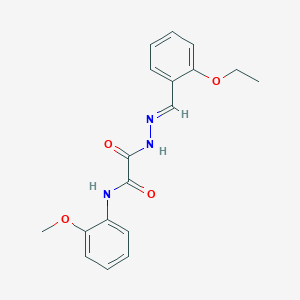
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)


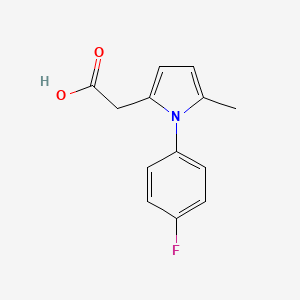
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

